molecular formula C22H20FN5O2S B2958142 N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-76-2

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2958142
CAS No.: 894033-76-2
M. Wt: 437.49
InChI Key: XEUOGVQFMTUHQJ-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. Its structure includes:

  • N1-substituent: A 2,5-dimethylphenyl group, which enhances lipophilicity and may influence metabolic stability.
  • N2-substituent: A thiazolo[3,2-b][1,2,4]triazole core fused with a 4-fluorophenyl group, linked via an ethyl spacer.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-3-4-14(2)18(11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-5-7-16(23)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUOGVQFMTUHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential therapeutic applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C22H24FN5O2S
  • Molecular Weight : 429.52 g/mol
  • Functional Groups : Thiazole, triazole, oxalamide

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, preliminary studies suggest it could inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders .
  • Receptor Interaction : It likely binds to various receptors and proteins, modulating their activity and influencing cellular responses .

Antimicrobial Activity

The compound has shown promising results against various pathogens:

  • Gram-positive Bacteria : Active against strains such as Staphylococcus aureus.
  • Fungal Infections : Exhibits antifungal properties against drug-resistant Candida strains .

Anticancer Properties

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These findings suggest its potential as an anticancer agent .

Case Studies

  • Antimicrobial Testing : In a study assessing the antimicrobial efficacy of thiazole derivatives similar to this compound, significant activity was observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
    CompoundActivity Against MRSAActivity Against VRE
    Thiazole Derivative 1YesYes
    Thiazole Derivative 2YesNo
    N1-(2,5-dimethylphenyl)-N2-(...)Pending EvaluationPending Evaluation
  • Anticancer Evaluation : A study involving various thiazole derivatives indicated that modifications to the oxalamide structure could enhance anticancer activity. The tested derivatives showed IC50 values in the micromolar range against A549 cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of N1-(2,5-dimethylphenyl)-N2-(...) is crucial for evaluating its therapeutic potential. Studies suggest that it has favorable absorption and distribution characteristics. However, further investigations into its metabolism and excretion are necessary to fully assess toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Oxalamide Derivatives

The oxalamide functional group is a hallmark of several bioactive molecules. A key comparator is N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) , a potent umami taste receptor agonist .

Parameter Target Compound S336
N1 Substituent 2,5-Dimethylphenyl (electron-donating, lipophilic) 2,4-Dimethoxybenzyl (polar, methoxy groups enhance solubility)
N2 Substituent Thiazolo-triazol-ethyl with 4-fluorophenyl (heterocyclic, fluorinated) Pyridin-2-yl-ethyl (aromatic, basic nitrogen)
Molecular Weight ~495 g/mol (estimated) 413.45 g/mol
Reported Activity Undocumented in evidence (speculative: kinase inhibition, antimicrobial) Umami receptor agonist (EC₅₀: 0.6 μM)

Key Differences :

  • The target compound’s thiazolo-triazole-fluorophenyl system may confer distinct target selectivity compared to S336’s pyridinyl group, which is critical for umami receptor binding.
  • Fluorination in the target compound could improve metabolic stability and blood-brain barrier penetration relative to S336’s methoxy groups.
Functional Analogues: Thiazole-Triazole Hybrids

Thiazolo[3,2-b][1,2,4]triazole derivatives are explored for antiviral and anticancer activities. For example, compounds like thiazol-5-ylmethyl carbamates (e.g., PF 43(1) listings) often target proteases or kinases .

Parameter Target Compound PF 43(1) Thiazole Derivatives
Core Structure Thiazolo[3,2-b][1,2,4]triazole with oxalamide linker Thiazole-carbamate with hydroperoxide groups
Functional Groups 4-fluorophenyl, oxalamide Hydroperoxypropan-2-yl, methylureido
Potential Targets Kinases, microbial enzymes (speculative) Proteases (e.g., HIV-1 protease) or oxidative stress pathways

Key Differences :

  • The target compound lacks the hydroperoxide moiety seen in PF 43(1) derivatives, which are often designed for redox-activated prodrug strategies.
  • The oxalamide linker in the target compound may favor ATP-binding pocket interactions in kinases, unlike carbamate-linked PF 43(1) compounds.
Fluorinated Aromatic Systems

The 4-fluorophenyl group is a common pharmacophore in drugs like ciprofloxacin (antibiotic) and fluoxetine (SSRI). Fluorination typically enhances bioavailability and target affinity.

Parameter Target Compound 5-Fluorouracil (5-FU)
Fluorine Position 4-fluorophenyl (aromatic ring) Fluorine at C5 of pyrimidine
Mechanism Undocumented (speculative: intercalation or enzyme inhibition) Thymidylate synthase inhibition (antimetabolite)
Therapeutic Area Likely oncology or infectious diseases Colorectal, breast cancers

Key Differences :

  • Unlike 5-FU, a pyrimidine analog, the target compound’s fluorine is part of a hydrophobic aromatic system, suggesting divergent mechanisms (e.g., receptor antagonism vs. DNA synthesis disruption).

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